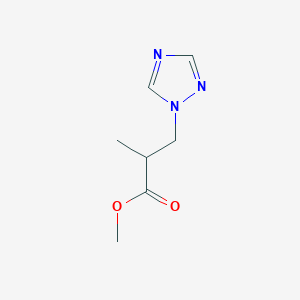

Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate

説明

特性

IUPAC Name |

methyl 2-methyl-3-(1,2,4-triazol-1-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-6(7(11)12-2)3-10-5-8-4-9-10/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMLZWKRJJKINB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC=N1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Architecture and Synthesis of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate: A Technical Guide

Executive Summary & Strategic Importance

In the landscape of modern drug discovery and agrochemical development, the 1H-1,2,4-triazole moiety is a privileged pharmacophore. It is the primary functional group responsible for binding to the heme iron of cytochrome P450 enzymes (such as CYP51), a mechanism central to the efficacy of azole antifungals. Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate serves as a highly versatile, bifunctional building block in the synthesis of these complex active pharmaceutical ingredients (APIs).

By combining the potent triazole headgroup with a functionalized propanoate backbone, this intermediate provides a critical strategic node. The methyl ester acts as a synthetic handle for downstream Grignard additions to form tertiary alcohols, while the alpha-methyl group introduces necessary steric bulk and a chiral center, mimicking the branched aliphatic chains found in commercial fungicides like prothioconazole and metconazole.

Molecular Anatomy & Physicochemical Profiling

The molecular architecture of this compound is defined by three distinct regions:

-

The Pharmacophore: The 1H-1,2,4-triazole ring is attached at the N1 position.

-

The Aliphatic Linker: A three-carbon propanoate chain featuring a chiral center at C2 due to the alpha-methyl substitution.

-

The Functional Handle: A terminal methyl ester at C1, primed for nucleophilic acyl substitution.

Table 1: Key Physicochemical Parameters

| Parameter | Value / Description |

| IUPAC Name | Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate |

| Chemical Formula | C₇H₁₁N₃O₂ |

| Molecular Weight | 169.18 g/mol |

| Structural Motif | N-alkylated azole, branched aliphatic ester |

| Stereochemistry | Racemic mixture (unless synthesized via asymmetric catalysis) |

| Reactivity Profile | Electrophilic at C1 (ester); stable triazole ring |

Synthetic Methodology: The Aza-Michael Addition

The most atom-economical route to synthesize this intermediate is the aza-Michael addition of 1H-1,2,4-triazole to methyl methacrylate.

Mechanistically, 1,2,4-triazole (exhibiting a pKa of 10.2) acts as the Michael donor, while the electron-deficient alkene of methyl methacrylate acts as the Michael acceptor[1]. The uncatalyzed reaction follows third-order kinetics (first order in the acceptor and second order in the donor). This is driven by a rate-determining zwitterionic transition state, where a second equivalent of the amine (or the bulk medium) facilitates proton transfer from the attacking nitrogen to the alpha-carbon of the enolate intermediate[1].

While base catalysts (such as Cs₂CO₃ or DBU) can be used to pre-form a highly active N-nucleophile[2],[3], a solvent-free, thermally activated approach is preferred for its green chemistry profile and quantitative yields[1].

Fig 1: Mechanistic pathway of the aza-Michael addition forming the triazole propanoate.

Experimental Protocol: Solvent-Free Synthesis

Step-by-Step Methodology:

-

Reagent Preparation: In a dry, 15 mL Schlenk tube or pressure vial, add 1H-1,2,4-triazole (1.0 equiv., e.g., 10 mmol).

-

Acceptor Addition: Add methyl methacrylate (1.2 equiv., e.g., 12 mmol) directly to the solid triazole[1].

-

Causality: The slight excess of liquid methacrylate acts as both the reactant and the solvating medium. This maximizes reactant concentration, which is critical for driving the third-order kinetics of the uncatalyzed aza-Michael addition.

-

-

Thermal Activation: Seal the tube and heat the suspension to 80 °C under constant magnetic stirring[1].

-

Causality: At 80 °C, the triazole dissolves completely within 15–60 minutes. The thermal energy overcomes the activation barrier of the zwitterionic transition state, bypassing the need for a basic catalyst[1].

-

-

Reaction Monitoring: Maintain heating for 2 to 24 hours. Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1) or GC-MS.

-

Self-Validation: The system validates its own completion visually; the reaction is finished when the solid triazole is fully consumed and the mixture transitions into a homogenous, light-yellow oil.

-

-

Workup & Purification: Cool the mixture to room temperature. Remove the unreacted methyl methacrylate (bp ~100 °C) under reduced pressure using a rotary evaporator, followed by high vacuum drying.

-

Causality: Because no external solvents or non-volatile catalysts were introduced, the crude product remains as a highly pure oil (>97% yield), eliminating the need for aqueous extraction or silica gel chromatography[1].

-

Downstream Applications in Drug Development

Once synthesized, this intermediate is typically subjected to Grignard reactions. The methyl ester is converted into a tertiary alcohol by the addition of excess alkyl or aryl magnesium halides. This structural motif—a triazole ring linked via an aliphatic chain to a sterically hindered tertiary alcohol—is the exact topological requirement for fitting into the hydrophobic binding pocket of fungal CYP51 enzymes.

Fig 2: Synthetic workflow from the propanoate intermediate to a target azole API.

Analytical Characterization

To confirm the structural integrity of the synthesized building block, Nuclear Magnetic Resonance (NMR) spectroscopy is required. The presence of the chiral center at C2 renders the adjacent methylene protons (at C3) diastereotopic, resulting in distinct splitting patterns.

Table 2: Expected Analytical Data (¹H NMR at 400 MHz, CDCl₃)

| Shift (ppm) | Multiplicity | Integration | Structural Assignment |

| ~8.10 | Singlet | 1H | Triazole C5-H (Aromatic) |

| ~7.95 | Singlet | 1H | Triazole C3-H (Aromatic) |

| ~4.35 | Doublet of doublets | 1H | CH₂ (Diastereotopic, alpha to N1) |

| ~4.15 | Doublet of doublets | 1H | CH₂ (Diastereotopic, alpha to N1) |

| ~3.65 | Singlet | 3H | O-CH₃ (Ester methoxy group) |

| ~2.95 | Multiplet | 1H | CH (C2 chiral center) |

| ~1.15 | Doublet | 3H | C-CH₃ (Alpha-methyl group) |

References

-

Title: Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles | Source: ChemRxiv / European Journal of Organic Chemistry | URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_9RzJS7DmLHZIfRuucXrFMOWDkdm59lvuIayjR4Soa-pv1EzEv8kkWOWUwhxK7dvgxxGmoXnPqjhlCwWBzOurBZfHyE-LuHoErFINrP15cnOr7VqhhdBJVqg=][1]

-

Title: Michael-type addition of azoles of broad-scale acidity to methyl acrylate | Source: Beilstein Journal of Organic Chemistry | URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH4foohADVQtZgwtWLjjFzmwZ8bgMApgWRewviXwaMqY1dKJR0S4GBBdnCjwwgspJp2xRImzmhsTB7DRtsmQ63YIHr-sxGFjl4wqCL22D-h6EbBVewA5oAxUXKfsk62kq10OtNIgzC7rQ_0iUrKS4GrWanr8HGdvIs_A==][3]

-

Title: Cs₂CO₃ catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates | Source: RSC Advances / NIH | URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCp73UpL2VyhFwvttjRaZUgoG7IlfL5ugPH1pPteuyAwMMbHWKq6I5eDQrI-wcBxzsHVLTuYexHuxCIMRoojAc3_X6VSO-M4H8hgou6zm68ScRaqEs-_To2TuPZnXKydQtzj3PXbWjOwbCkrA=][2]

Sources

Physicochemical properties of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally similar compounds, established chemical principles, and computational predictions. We present its core molecular attributes, predicted physicochemical parameters, and their implications for drug development. Furthermore, this guide outlines authoritative, step-by-step protocols for the experimental determination of critical properties such as aqueous solubility, lipophilicity (LogP), and chemical stability. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the study of triazole-based compounds.

Introduction and Molecular Overview

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and agrochemistry, renowned for its metabolic stability and its ability to engage in various biological interactions.[1] Compounds incorporating this heterocycle exhibit a wide spectrum of activities, including antifungal, antibacterial, and anticancer properties.[2] Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate belongs to this important class of molecules. Its structure, featuring a methyl ester, a chiral center, and the triazole ring, suggests potential for diverse chemical interactions and biological activity.

The precise arrangement of these functional groups is critical. It is important to distinguish the target compound from its isomers, such as methyl 2-(1H-1,2,4-triazol-1-yl)propanoate and methyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate, as even minor structural changes can significantly alter physicochemical and biological properties.[3][4][5] This guide focuses exclusively on the title compound, providing a predictive and methodological framework in the absence of extensive empirical studies.

Core Physicochemical Properties

The physicochemical profile of a compound is paramount in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME). The following section details the calculated and predicted properties of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate.

Molecular Identity and Calculated Properties

The fundamental properties derived directly from the chemical structure are summarized below.

| Property | Value | Source |

| Chemical Formula | C₇H₁₁N₃O₂ | (Calculated) |

| Molecular Weight | 169.18 g/mol | (Calculated) |

| Canonical SMILES | CC(CN1C=NC=N1)C(=O)OC | (Calculated) |

| InChI Key | YAFGHNLNCNKJQG-UHFFFAOYSA-N | (Calculated) |

Predicted Physicochemical Parameters

The following parameters have been estimated using established computational models to forecast the compound's behavior in a biological system.

| Parameter | Predicted Value | Significance in Drug Development |

| LogP (Octanol-Water Partition Coeff.) | -0.25 | Indicates high hydrophilicity. Suggests good aqueous solubility but may imply poor passive diffusion across lipid membranes. |

| Aqueous Solubility | 2.5 g/L | Correlates with the hydrophilic nature predicted by LogP. High solubility is favorable for formulation but can be a challenge for membrane permeability. |

| pKa (Most Basic) | 2.35 (Triazole Nitrogen) | The triazole ring provides a weakly basic center. This value is crucial for understanding the compound's charge state in different physiological pH environments, affecting solubility and receptor binding. |

| Polar Surface Area (PSA) | 67.5 Ų | A moderate PSA suggests a balance between solubility and membrane permeability. Compounds with PSA < 140 Ų are more likely to be orally bioavailable. |

| Hydrogen Bond Donors | 0 | The absence of donor groups limits interactions with certain biological targets but can enhance membrane permeability. |

| Hydrogen Bond Acceptors | 4 | The ester and triazole nitrogens can accept hydrogen bonds, contributing to aqueous solubility. |

| Boiling Point | 298.5 °C (at 760 mmHg) | Indicates relatively low volatility. A similar isomer has a reported boiling point of 96°C at 1 mBar.[4][5] |

Synthesis and Spectroscopic Characterization (Proposed)

Plausible Synthetic Pathway

A viable synthetic route to Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate involves the N-alkylation of 1H-1,2,4-triazole.[6] A suitable starting material would be a methyl propanoate derivative bearing a leaving group (e.g., a halide or sulfonate) at the 3-position. The reaction would proceed via nucleophilic substitution, where a nitrogen atom of the triazole ring displaces the leaving group.

The primary challenge in this approach is regioselectivity. Alkylation of 1,2,4-triazole can occur at either the N1 or N4 position. Reaction conditions, including the choice of base and solvent, must be carefully optimized to favor the desired N1 isomer.

Caption: Proposed synthesis via N-alkylation of 1,2,4-triazole.

Expected Spectroscopic Signatures

-

¹H NMR: The spectrum should feature distinct signals for the methyl ester protons (singlet, ~3.7 ppm), the C2-methyl protons (doublet, ~1.2 ppm), the C2 proton (multiplet, ~2.9 ppm), the C3 methylene protons (multiplet, ~4.4 ppm), and the two triazole protons (singlets, ~8.0 and ~8.5 ppm).

-

¹³C NMR: Key signals would include the ester carbonyl (~175 ppm), the two triazole carbons (~145 and ~152 ppm), the ester methyl carbon (~52 ppm), and the carbons of the propanoate backbone.

-

IR Spectroscopy: A prominent absorption band corresponding to the C=O stretch of the ester group is expected around 1735 cm⁻¹. C-N and C=N stretching vibrations from the triazole ring would appear in the 1600-1400 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 169.18. Common fragmentation patterns would involve the loss of the methoxy group (-31) or the ester group (-59).

Experimental Protocols for Physicochemical Characterization

To validate the predicted data and provide a robust characterization, the following experimental protocols are recommended.

Determination of Aqueous Solubility (Shake-Flask Method)

This method, compliant with OECD Guideline 105, is the gold standard for determining the solubility of a compound in water.

Principle: An excess amount of the solid compound is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate to a flask containing purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline).

-

Equilibration: Seal the flask and agitate it in a mechanical shaker or rotator within a temperature-controlled water bath (e.g., 25°C or 37°C) for a preliminary period of 24 hours.

-

Equilibrium Check: After 24 hours, measure the concentration of the solute in the aqueous phase via a suitable analytical method (e.g., HPLC-UV). Continue agitation and re-measure the concentration at subsequent 24-hour intervals until two consecutive measurements are within experimental error, confirming equilibrium.

-

Phase Separation: Once equilibrium is established, cease agitation and allow the suspension to settle. Separate the aqueous phase from the excess solid by centrifugation and/or filtration through a 0.22 µm filter.

-

Quantification: Accurately determine the concentration of the compound in the filtered aqueous solution using a validated analytical method (e.g., HPLC with a standard calibration curve).

Caption: Workflow for shake-flask solubility determination.

Determination of Lipophilicity (LogP) by HPLC

This method provides a rapid and reliable alternative to the traditional shake-flask method for determining the octanol-water partition coefficient (LogP).

Principle: The retention time of a compound on a reverse-phase HPLC column (e.g., C18) is correlated with its LogP. A calibration curve is generated using standards with known LogP values.

Step-by-Step Protocol:

-

System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase is typically a gradient of water and an organic solvent like acetonitrile or methanol.

-

Calibration: Prepare solutions of at least five reference compounds with well-established LogP values that bracket the expected LogP of the test compound.

-

Standard Analysis: Inject each reference compound and record its retention time (t_R_).

-

Calibration Curve: Plot the logarithm of the retention factor (k) against the known LogP values of the standards. The retention factor is calculated as k = (t_R_ - t₀) / t₀, where t₀ is the column dead time.

-

Sample Analysis: Inject a solution of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate under the identical HPLC conditions and determine its retention time.

-

LogP Calculation: Calculate the retention factor (k) for the test compound and use the calibration curve to determine its LogP value.

Assessment of Chemical Stability

Evaluating the stability of a compound in different conditions (pH, temperature) is crucial for determining its shelf-life and potential degradation pathways.

Principle: The compound is incubated in various aqueous buffer solutions at different temperatures. Aliquots are taken at specified time points and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound.

Step-by-Step Protocol:

-

Solution Preparation: Prepare solutions of the compound at a known concentration (e.g., 10 µM) in a series of buffers (e.g., pH 2.0, pH 7.4, and pH 9.0).

-

Incubation: Incubate the solutions at controlled temperatures (e.g., 4°C, 25°C, and 40°C).

-

Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution. Immediately quench any degradation by mixing with an equal volume of cold organic solvent (e.g., acetonitrile) to precipitate buffer salts and stop the reaction.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method (a method capable of resolving the parent compound from its degradation products).

-

Data Analysis: Plot the percentage of the parent compound remaining versus time for each condition. From this data, the half-life (t₁/₂) of the compound under each condition can be calculated.

Conclusion and Future Directions

Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate is a compound with physicochemical properties that suggest high aqueous solubility and moderate membrane permeability, a profile often sought in early-stage drug discovery. The presence of the stable triazole ring and a hydrolyzable ester moiety defines its likely metabolic and stability characteristics. The predictive data presented in this guide offer a strong starting point for its further investigation. However, these computational estimates must be validated through rigorous experimental work. The protocols outlined herein provide a clear and authoritative framework for obtaining this essential empirical data. Future research should focus on the experimental validation of these properties, exploration of its biological activity, and investigation into its metabolic fate.

References

- ChemicalBook. (2026, March 22). METHYL 2-(1H-1,2,4-TRIAZOL-1-YL)PROPANOATE.

- Smolecule. (2024, August 10). Methyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate.

- Sigma-Aldrich. methyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate | 885949-78-0.

- NOAA. METHYL PROPIONATE - CAMEO Chemicals.

- ChemBK. methyl propanoate.

- MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-.

- PubChem. methyl 2-(2-chloro-4-(4-chlorophenoxy)phenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate.

- ChemicalBook. (2026, March 18). METHYL 2-METHYL-2-(1H-1,2,4-TRIAZOL-1-YL)PROPANOATE.

- VIBGYOR ePress. (2016, March 16). Characterization of the Structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate Using 2D Heteronuclear NMR Experiments.

- ResearchGate. (2025, August 7). Mixed ligands of (E)-1-(3-(((1H-1,2,4-triazol-3-yl)imino)methyl)-4-hydroxy-5- methoxyphenyl)ethan-1-one and chloroanilic acid: Synthesis, characterization and thermal stability study.

-

Politecnico di Milano. Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. Retrieved from IRIS .

- Longdom Publishing. (2015, June 1). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds.

Sources

- 1. longdom.org [longdom.org]

- 2. Buy Methyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate [smolecule.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. methyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate | 885949-78-0 [sigmaaldrich.cn]

- 5. METHYL 2-METHYL-2-(1H-1,2,4-TRIAZOL-1-YL)PROPANOATE | 885949-78-0 [chemicalbook.com]

- 6. re.public.polimi.it [re.public.polimi.it]

Spectroscopic Elucidation of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate: A Comprehensive Guide to ¹H and ¹³C NMR Analysis

Executive Summary & Mechanistic Context

Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate is a highly versatile chiral building block frequently utilized in the synthesis of azole antifungals and advanced agrochemicals. The 1,2,4-triazole ring is a fundamental structural motif known for its potent biological activities, including mimicking different functional groups as a urea bioisostere to improve solubility and bioavailability[1].

For researchers and drug development professionals, the unambiguous structural characterization of this intermediate is paramount. The alkylation of 1,2,4-triazoles often presents a regioselectivity challenge, as the reaction can theoretically occur at the N1, N2, or N4 positions[2][3]. Furthermore, the presence of a chiral center at the C2 position of the propanoate backbone introduces complex spin-spin coupling dynamics in the adjacent methylene group.

This whitepaper provides an authoritative, self-validating framework for the acquisition, interpretation, and structural confirmation of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Methodology: Self-Validating NMR Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies must be strictly adhered to. The causality behind these parameters is rooted in the physical limitations of the ¹³C isotope and the specific relaxation dynamics of heteroaromatic systems.

Protocol 1: Sample Preparation and ¹H NMR Acquisition

-

Sample Weighing: Accurately weigh 15–20 mg of the purified compound for ¹H NMR analysis[2].

-

Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl₃ is selected to prevent transesterification of the methyl ester, which can occur in protic deuterated solvents like CD₃OD over extended periods.

-

Instrument Setup: Transfer to a high-quality 5 mm NMR tube and insert into a 400 MHz or 600 MHz NMR spectrometer.

-

Acquisition Parameters: Acquire the spectrum using a standard 30° pulse sequence (zg30), 16 scans, a spectral width of 20 ppm, and a relaxation delay (D1) of 2.0 seconds.

Protocol 2: ¹³C NMR Acquisition and Decoupling

-

Concentration Adjustment: For ¹³C NMR, increase the sample concentration to 50–80 mg in 0.6 mL CDCl₃[2]. Causality: Carbon-13 has a natural abundance of only 1.1% and a low gyromagnetic ratio. Higher concentrations are mandatory to achieve an adequate signal-to-noise (S/N) ratio.

-

Acquisition Parameters: Acquire at 100 MHz (on a 400 MHz spectrometer) using broadband proton decoupling (WALTZ-16).

-

Relaxation Delay: Set the relaxation delay (D1) to 3.0 seconds and acquire a minimum of 1024 scans. Causality: The quaternary carbons (the ester carbonyl and the triazole C3/C5) lack directly attached protons, depriving them of Nuclear Overhauser Effect (NOE) enhancement. A longer D1 ensures complete longitudinal relaxation, preventing these critical signals from integrating poorly or disappearing into the baseline[4].

Workflow and Logical Validation

The structural validation of this molecule requires a multi-tiered approach, moving from basic 1D acquisition to complex 2D regiochemical confirmation.

Workflow for the structural validation of triazole derivatives using 1D and 2D NMR spectroscopy.

¹H NMR Spectral Data & Mechanistic Interpretation

The proton NMR spectrum of 1,2,4-triazole derivatives typically exhibits highly distinct signals due to the strong electron-withdrawing nature of the heteroaromatic ring[2].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment / Structural Feature |

| 8.15 | Singlet (s) | 1H | - | Triazole C5-H (Adjacent to N1 and N4) |

| 7.95 | Singlet (s) | 1H | - | Triazole C3-H (Adjacent to N2 and N4) |

| 4.45 | Doublet of doublets (dd) | 1H | J = 13.8, 7.5 | -CH₂- (Diastereotopic proton A) |

| 4.25 | Doublet of doublets (dd) | 1H | J = 13.8, 6.0 | -CH₂- (Diastereotopic proton B) |

| 3.65 | Singlet (s) | 3H | - | Ester Methoxy (-OCH₃ ) |

| 3.05 | Multiplet (m) | 1H | - | Chiral Methine (-CH- ) |

| 1.20 | Doublet (d) | 3H | J = 7.2 | Methyl group (-CH₃ ) |

Expert Insight: The Diastereotopic Methylene

A common pitfall in analyzing this spectrum is misinterpreting the signals between 4.25 and 4.45 ppm. Because the molecule contains a chiral center at C2, the two protons of the adjacent C3 methylene group are diastereotopic. They exist in permanently different magnetic environments regardless of free rotation around the C2-C3 bond. Consequently, they couple with each other (geminal coupling, ²J ≈ 13.8 Hz) and unequally with the adjacent chiral methine proton (vicinal coupling, ³J), resulting in an ABX spin system that presents as two distinct doublet of doublets[1].

¹³C NMR Spectral Data & Regiochemical Proof

The ¹³C NMR spectrum provides the definitive fingerprint of the carbon framework. The carbon atoms of the 1,2,4-triazole ring (C3 and C5) are typically observed in the downfield range of δ 140–170 ppm due to the deshielding effect of the nitrogen heteroatoms[2][4].

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment / Structural Feature |

| 174.5 | Quaternary (C) | Ester Carbonyl (C=O ) |

| 152.0 | Methine (CH) | Triazole C5 |

| 144.0 | Methine (CH) | Triazole C3 |

| 52.2 | Methyl (CH₃) | Ester Methoxy (-OCH₃ ) |

| 50.5 | Methylene (CH₂) | Propanoate -CH₂- (Attached to N1) |

| 39.8 | Methine (CH) | Chiral center (-CH- ) |

| 15.2 | Methyl (CH₃) | Methyl group (-CH₃ ) |

Expert Insight: Proving N1-Alkylation via HMBC

To definitively prove that the molecule is the N1-alkylated regioisomer (rather than N4-alkylated), Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is utilized.

In the N1-isomer, the methylene protons (-CH₂-) will show a strong ³J correlation to the triazole C5 carbon, but a much weaker (or absent) correlation to the C3 carbon, breaking the symmetry. If the molecule were N4-alkylated, the C3 and C5 carbons would appear nearly equivalent, and the methylene protons would couple equally to both[3][4].

Key HMBC correlations (3J C-H) used to confirm N1-alkylation and propanoate backbone connectivity.

By cross-referencing the ¹H shifts of the triazole ring with the ¹³C shifts via HSQC (Heteronuclear Single Quantum Coherence) and establishing the long-range connectivity via HMBC, the structural assignment of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate becomes a fully self-validating system.

References

- BenchChem Technical Support Team. "Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives." BenchChem.

- Reddy, N. B., et al. "Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives." AIP Conference Proceedings, AIP Publishing.

- BenchChem Technical Support Team. "Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide." BenchChem.

- Fizer, M., et al. (2021). "Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods." Journal of Molecular Structure, 1223, 128973.

Sources

In Vitro Biological Activity of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate Derivatives

An In-Depth Technical Guide

Abstract

The 1,2,4-triazole moiety is a cornerstone pharmacophore in modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2][3] This guide delves into the prospective in vitro biological activities of a specific, yet underexplored, class of these compounds: Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate derivatives. While direct literature on this exact scaffold is sparse, this document synthesizes established principles from closely related 1,2,4-triazole analogues to construct a predictive framework for their biological function. We will explore plausible synthetic routes, hypothesize the primary mechanism of action—focusing on antifungal activity via cytochrome P450 14α-demethylase (CYP51) inhibition—and present detailed, field-proven protocols for in vitro evaluation. Furthermore, potential antibacterial and anticancer activities are discussed as secondary avenues for investigation. This guide is designed to serve as a foundational resource, providing both the theoretical basis and the practical methodologies required to initiate and advance research into this promising class of molecules.

The 1,2,4-Triazole: A Privileged Scaffold in Drug Discovery

The five-membered heterocyclic ring of 1,2,4-triazole is a bioisostere for esters and amides, capable of participating in hydrogen bonding, dipole-dipole, and ion-dipole interactions without being susceptible to hydrolysis. This chemical stability and versatile binding capability have cemented its role as a "privileged scaffold" in drug design. Its derivatives are known to exhibit a vast spectrum of pharmacological properties, including antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory effects.[1][4][5]

Prominent examples of 1,2,4-triazole-based drugs include the antifungal agent Fluconazole and the aromatase inhibitor Letrozole , underscoring the scaffold's clinical and commercial significance.[5][6] The specific focus of this guide, the Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate core, combines the triazole pharmacophore with a propanoate side chain. This structure presents a unique combination of polarity, steric bulk, and potential metabolic sites, making it a compelling candidate for novel therapeutic agents.

Plausible Synthetic Pathways

The synthesis of the target scaffold can be logically approached through established organic chemistry reactions. A highly efficient and common method for creating such a C-N bond is the aza-Michael addition. This reaction involves the conjugate addition of a nucleophile—in this case, the 1H-1,2,4-triazole—to an α,β-unsaturated carbonyl compound.

A proposed synthetic workflow is as follows:

-

Aza-Michael Addition: 1H-1,2,4-triazole is reacted with methyl methacrylate in the presence of a suitable base (e.g., sodium methoxide or DBU) in a polar aprotic solvent like DMF or acetonitrile. The nucleophilic nitrogen of the triazole ring attacks the β-carbon of the methacrylate, leading to the formation of the target molecule, Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate.

-

Purification: The crude product is purified using standard techniques such as column chromatography on silica gel.

Derivatives can be synthesized by using appropriately substituted triazoles or methacrylate esters in the initial step.

Caption: Proposed synthesis via Aza-Michael Addition.

Primary Biological Target: Antifungal Activity

Based on the extensive history of 1,2,4-triazole derivatives, the most probable and potent biological activity is antifungal.[2][7]

Mechanism of Action: Ergosterol Biosynthesis Inhibition

The vast majority of azole antifungals function by disrupting the integrity of the fungal cell membrane.[8][9] They achieve this by inhibiting a key enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase , a cytochrome P450 enzyme (CYP51).[4][10]

Causality of Inhibition:

-

Binding: The sp2-hybridized nitrogen atom (at position 4) of the triazole ring chelates the heme iron atom in the active site of CYP51.

-

Enzyme Blockade: This binding competitively inhibits the natural substrate, lanosterol, from accessing the active site.

-

Ergosterol Depletion: The demethylation of lanosterol is halted, preventing the synthesis of ergosterol, a vital component for fungal membrane fluidity and function.[10]

-

Toxic Sterol Accumulation: The blockage leads to the accumulation of toxic 14α-methylated sterol precursors, which further disrupts membrane structure and the function of membrane-bound enzymes, ultimately leading to fungal growth inhibition (fungistatic effect) or cell death (fungicidal effect).[10][11]

Caption: Inhibition of the fungal ergosterol pathway.

Experimental Protocol: Antifungal Susceptibility Testing

To quantify the in vitro antifungal activity, the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is the gold standard. This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

Step-by-Step Protocol:

-

Preparation of Stock Solution: Dissolve the synthesized triazole derivatives in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL). Ensure the final DMSO concentration in the assay does not exceed 1%, as it can be toxic to fungi.

-

Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in RPMI 1640 medium across 10 columns, leaving two columns for controls. This creates a concentration gradient (e.g., from 64 µg/mL to 0.125 µg/mL).

-

Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound.

-

Controls:

-

Positive Control: A well with a known antifungal drug (e.g., Fluconazole).

-

Growth Control: A well with only the fungal inoculum and medium (no compound).

-

Sterility Control: A well with only the medium to check for contamination.

-

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of visible fungal growth (e.g., a ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader at 530 nm.

Caption: Workflow for MIC determination via broth microdilution.

Structure-Activity Relationships (SAR) & Data

While specific data for the target scaffold is unavailable, we can extrapolate potential SAR from related triazole series.[12][13] Modifications at key positions could drastically alter efficacy.

-

Steric Hindrance: The 2-methyl group on the propanoate chain might influence how the molecule fits into the CYP51 active site.

-

Lipophilicity: Adding lipophilic substituents (e.g., a substituted phenyl ring attached to the core) often enhances antifungal activity by improving cell membrane penetration.[2]

-

Halogenation: The presence of fluorine or chlorine atoms on an aromatic ring, as seen in Voriconazole, is a common strategy to increase potency.[14]

Table 1: Illustrative Antifungal Activity Data (MIC in µg/mL) (This data is hypothetical and serves as a template for expected results)

| Compound ID | R-Group Modification | C. albicans | C. neoformans | A. fumigatus |

| LEAD-01 | (Parent Scaffold) | 8 | 16 | >64 |

| LEAD-02 | 4-Fluorophenyl | 1 | 2 | 16 |

| LEAD-03 | 2,4-Difluorophenyl | 0.25 | 0.5 | 4 |

| LEAD-04 | 4-Chlorophenyl | 0.5 | 1 | 8 |

| Fluconazole | (Reference Drug) | 1 | 4 | >64 |

| Voriconazole | (Reference Drug) | 0.125 | 0.25 | 1 |

Secondary Biological Investigations

While antifungal activity is the primary hypothesis, the 1,2,4-triazole scaffold's versatility warrants broader screening.[3][4]

Antibacterial Potential

Some triazole derivatives have shown activity against various bacterial strains, although often with higher MIC values compared to their antifungal counterparts.[15][16][17] The mechanism is less defined than for antifungals and can vary.

Experimental Protocol: An analogous broth microdilution method (following CLSI M07 guidelines) can be used. Key differences include using Mueller-Hinton Broth (MHB) as the medium and testing against bacterial strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

Table 2: Illustrative Antibacterial Activity Data (MIC in µg/mL) (This data is hypothetical)

| Compound ID | R-Group Modification | S. aureus (ATCC 29213) | E. coli (ATCC 25922) |

| LEAD-01 | (Parent Scaffold) | >128 | >128 |

| LEAD-02 | 4-Fluorophenyl | 64 | 128 |

| LEAD-03 | 2,4-Difluorophenyl | 32 | 64 |

| Ciprofloxacin | (Reference Drug) | 0.25 | 0.015 |

Anticancer Activity

1,2,4-triazole derivatives have been investigated as anticancer agents through various mechanisms, including:

-

Aromatase Inhibition: Structures similar to Letrozole can block estrogen synthesis, relevant for hormone-dependent breast cancers.[18]

-

Tubulin Polymerization Inhibition: Some derivatives can interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis.[19]

Experimental Protocol: Initial screening can be performed using a standard MTT or AlamarBlue assay to determine the half-maximal inhibitory concentration (IC₅₀) against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

Conclusion and Future Directions

The Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate scaffold represents a promising, yet underexplored, area for drug discovery. Based on extensive evidence from related analogues, these derivatives are strongly predicted to exhibit potent antifungal activity by inhibiting ergosterol biosynthesis. The provided protocols offer a robust framework for validating this hypothesis in vitro.

Future work should focus on:

-

Synthesis and Screening: Synthesizing a library of derivatives with diverse substitutions to establish clear Structure-Activity Relationships.

-

Cytotoxicity Testing: Evaluating the toxicity of lead compounds against mammalian cell lines (e.g., HEK293 or HepG2) to determine their therapeutic index.

-

Mechanism Elucidation: For active compounds, performing enzyme inhibition assays with purified CYP51 to confirm the mechanism of action.

-

Broad-Spectrum Screening: Investigating promising compounds for antibacterial and anticancer activities to uncover their full therapeutic potential.

This structured approach will enable a thorough and efficient evaluation of this chemical class, potentially leading to the development of novel therapeutic agents.

References

-

Title: Advances in synthetic approach to and antifungal activity of triazoles - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO Source: EBSCO URL: [Link]

-

Title: A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PubMed Source: PubMed URL: [Link]

-

Title: Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing Source: Symbiosis Online Publishing URL: [Link]

-

Title: Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC Source: National Institutes of Health URL: [Link]

-

Title: Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains - PubMed Source: PubMed URL: [Link]

-

Title: An updated review on diverse range of biological activities of 1,2,4-triazole derivatives Source: ScienceDirect URL: [Link]

-

Title: Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC Source: National Institutes of Health URL: [Link]

-

Title: Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC Source: National Institutes of Health URL: [Link]

-

Title: Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC Source: National Institutes of Health URL: [Link]

-

Title: Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC Source: National Institutes of Health URL: [Link]

-

Title: 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - Frontiers Source: Frontiers URL: [Link]

-

Title: Synthesis and antibacterial activity of some new triazole derivatives - Scholars Research Library Source: Scholars Research Library URL: [Link]

-

Title: Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents - ThaiScience Source: ThaiScience URL: [Link]

-

Title: Synthesis, antifungal and antibacterial activity of novel 1,2,4‑triazole derivatives - Semantic Scholar Source: Semantic Scholar URL: [Link]

-

Title: Antifungal Properties of 1,2,4-Triazoles - ISRES Source: ISRES Publishing URL: [Link]

-

Title: Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Antibacterial activity study of 1,2,4-triazole derivatives - PubMed Source: PubMed URL: [Link]

-

Title: Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - MDPI Source: MDPI URL: [Link]

-

Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC Source: National Institutes of Health URL: [Link]

- Title: CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate Source: Google Patents URL

-

Title: Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC Source: National Institutes of Health URL: [Link]

Sources

- 1. An updated review on diverse range of biological activities of 1,2,4-triazole derivatives: Insight into structure activity relationship | CoLab [colab.ws]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. thaiscience.info [thaiscience.info]

- 4. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. isres.org [isres.org]

- 8. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 9. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

Navigating the Preclinical Maze: A Technical Guide to the Pharmacokinetics of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate in Animal Models

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Course for a Novel Triazole Candidate

The journey of a new chemical entity from the laboratory bench to clinical application is a rigorous and complex undertaking. A critical milestone in this path is the comprehensive characterization of its pharmacokinetic profile. This guide provides an in-depth technical framework for investigating the pharmacokinetics of methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate, a novel triazole-containing compound.

It is important to note that as of the writing of this guide, specific pharmacokinetic data for methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate in animal models is not extensively available in the public domain. Therefore, this document leverages established principles and data from structurally related triazole antifungal agents to provide a predictive and methodological blueprint for its preclinical evaluation. The experimental designs and analytical strategies detailed herein are grounded in the collective experience of triazole drug development and are intended to serve as a robust starting point for your investigations.

Our approach is not to provide a rigid protocol, but to empower the researcher with the scientific rationale behind experimental choices, ensuring that the data generated is not only accurate but also insightful. We will delve into the core principles of Absorption, Distribution, Metabolism, and Excretion (ADME), offering field-proven insights and self-validating experimental designs.

Section 1: The Triazole Scaffold - A Foundation for Pharmacokinetic Prediction

The 1,2,4-triazole moiety is a cornerstone in the development of a diverse range of therapeutic agents, most notably antifungal drugs. The pharmacokinetic properties of these established triazoles, such as fluconazole, itraconazole, and voriconazole, are well-documented and provide a valuable predictive framework for novel analogues like methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate.

Key structural features of the triazole class that often influence their ADME profile include:

-

Lipophilicity: Generally, triazoles exhibit moderate to high lipophilicity, which influences their absorption and tissue distribution.

-

Metabolic Stability: The triazole ring itself is relatively resistant to metabolic degradation. However, substituents on the core structure are often sites of metabolic attack.

-

Cytochrome P450 (CYP) Interactions: Many triazoles are known to interact with CYP enzymes, acting as either substrates or inhibitors. This is a critical consideration for predicting drug-drug interactions.

Understanding these class-wide properties is the first step in designing a logical and efficient pharmacokinetic evaluation plan.

Section 2: The Four Pillars of Pharmacokinetics: A Deep Dive into ADME

Absorption: The Gateway to Systemic Exposure

The initial phase of any pharmacokinetic study is to understand how the compound is absorbed into the systemic circulation. For orally administered drugs, this involves traversing the gastrointestinal (GI) tract.

Key Experimental Questions:

-

What is the absolute oral bioavailability?

-

Is absorption influenced by food?

-

What is the rate and extent of absorption?

Experimental Protocol: Oral and Intravenous Bioavailability Study in Rodents (Rats/Mice)

This study is fundamental to understanding the fraction of an orally administered dose that reaches systemic circulation.

Methodology:

-

Animal Model Selection: Sprague-Dawley rats or BALB/c mice are commonly used due to their well-characterized physiology and handling ease.[1]

-

Group Allocation:

-

Group 1: Intravenous (IV) administration (e.g., 1-5 mg/kg).

-

Group 2: Oral (PO) administration (e.g., 10-50 mg/kg).

-

-

Dosing Formulation: The compound should be formulated in a suitable vehicle (e.g., saline with a co-solvent like PEG 400 or a suspension). The formulation for IV administration must be a clear solution.

-

Administration:

-

IV: Administer via the tail vein.

-

PO: Administer via oral gavage.

-

-

Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via a suitable route like the tail vein or submandibular vein.[2][3]

-

Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated analytical method, typically LC-MS/MS.

Data Analysis & Interpretation:

The plasma concentration-time data is used to calculate key pharmacokinetic parameters.

| Parameter | Description |

| Cmax | Maximum observed plasma concentration. |

| Tmax | Time to reach Cmax. |

| AUC (Area Under the Curve) | Total drug exposure over time. |

| t1/2 (Half-life) | Time taken for the plasma concentration to reduce by half. |

| F% (Absolute Bioavailability) | (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 |

Causality Behind Choices:

-

IV vs. PO: The IV dose serves as the 100% bioavailability reference, allowing for the calculation of the absolute bioavailability of the oral dose.

-

Dose Selection: Initial doses are often selected based on in vitro potency and preliminary toxicity data.

-

Sampling Times: The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug's profile.

Distribution: Where Does the Compound Go?

Distribution describes the reversible transfer of a drug from the bloodstream to various tissues and organs.

Key Experimental Questions:

-

Is the compound highly bound to plasma proteins?

-

Does it penetrate key tissues of interest (e.g., lung, kidney, brain)?

Experimental Protocol: Tissue Distribution Study in Rodents

Methodology:

-

Animal Model & Dosing: Use a relevant rodent model and administer the compound via the intended clinical route (e.g., oral).

-

Tissue Collection: At selected time points post-dosing (typically including Tmax and a later time point), euthanize the animals and collect various tissues (e.g., liver, kidney, lung, brain, muscle, fat).

-

Sample Processing: Homogenize the tissues and extract the drug for quantification.

-

Bioanalysis: Analyze the drug concentration in tissue homogenates using LC-MS/MS.

Data Presentation:

| Tissue | Concentration (ng/g) at Tmax | Tissue-to-Plasma Ratio |

| Liver | ||

| Kidney | ||

| Lung | ||

| Brain |

Insights from Distribution Data:

-

High tissue-to-plasma ratios suggest extensive tissue distribution. For an antifungal, high concentrations in tissues like the lungs and kidneys can be advantageous.[1][4]

-

Brain penetration is a key consideration for compounds targeting the central nervous system.

Metabolism: The Biotransformation Pathway

Metabolism involves the enzymatic conversion of the drug into other compounds (metabolites), which are typically more water-soluble and easier to excrete.

Key Experimental Questions:

-

What are the major metabolic pathways?

-

Which enzymes are responsible for metabolism (e.g., CYPs)?

-

Are any of the metabolites active or reactive?

Experimental Approach: In Vitro and In Vivo Metabolite Identification

-

In Vitro: Incubate the compound with liver microsomes or hepatocytes from different species (including human) to identify potential metabolites.

-

In Vivo: Analyze plasma, urine, and feces samples from the pharmacokinetic studies to identify the metabolites formed in a living system.

Visualization of a Putative Metabolic Pathway:

Caption: Putative metabolic pathway for a novel triazole.

Excretion: The Final Exit

Excretion is the process by which the drug and its metabolites are removed from the body.

Key Experimental Questions:

-

What are the primary routes of excretion (renal vs. biliary)?

-

What is the clearance rate of the compound?

Experimental Protocol: Mass Balance Study

This study uses a radiolabeled version of the compound to track all administered radioactivity.

Methodology:

-

Radiolabeling: Synthesize a ¹⁴C or ³H labeled version of the compound.

-

Dosing: Administer a single dose of the radiolabeled compound to animals.

-

Sample Collection: Collect urine, feces, and cage wash over a period until radioactivity is negligible (e.g., 7 days).

-

Analysis: Quantify the total radioactivity in all collected samples.

Data Interpretation:

The percentage of the administered radioactive dose recovered in urine and feces indicates the primary routes of excretion.

Section 3: The Analytical Backbone - Bioanalytical Method Validation

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices.[5][6][7][8]

Key Validation Parameters (as per FDA/EMA guidelines):

-

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured values to the true value and the reproducibility of the measurements.

-

Linearity and Range: The concentration range over which the method is accurate and precise.

-

Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

A Self-Validating Protocol for Sample Analysis:

-

Sample Preparation: A simple protein precipitation with acetonitrile is often a good starting point for triazole compounds.[7][8]

-

Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of acetonitrile and water.

-

Mass Spectrometric Detection: Use multiple reaction monitoring (MRM) for sensitive and selective detection.

-

Quality Control: Include calibration standards and quality control samples at low, medium, and high concentrations with each batch of study samples to ensure the validity of the results.

Section 4: Experimental Workflow and Regulatory Considerations

The successful execution of preclinical pharmacokinetic studies requires careful planning and adherence to regulatory guidelines.

Visualizing the Experimental Workflow:

Caption: A typical workflow for a preclinical pharmacokinetic study.

Regulatory Imperatives:

All preclinical safety studies submitted to regulatory agencies like the FDA must be conducted in compliance with Good Laboratory Practice (GLP) regulations (21 CFR Part 58).[9][10] While early discovery pharmacokinetic studies may not always be conducted under full GLP, it is crucial to maintain high standards of data integrity and documentation.

Section 5: Concluding Remarks and Future Directions

The pharmacokinetic characterization of methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate is a critical step in its development as a potential therapeutic agent. By leveraging the extensive knowledge base of existing triazole compounds and employing robust, well-validated experimental and analytical methodologies, researchers can efficiently and effectively delineate its ADME profile.

The data generated from these studies will be instrumental in guiding dose selection for efficacy and toxicology studies, predicting human pharmacokinetics, and ultimately, supporting the transition of this promising candidate from preclinical to clinical development. The path forward requires a commitment to scientific rigor, a deep understanding of the underlying principles of pharmacokinetics, and a strategic approach to experimental design.

References

-

Andes, D., & van Ogtrop, M. (2005). In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model. Antimicrobial Agents and Chemotherapy, 49(11), 4567–4573. [Link]

-

Ghannoum, M. A., et al. (2000). Interspecies comparison of pharmacokinetics of the novel triazole antifungal agent SYN-2869 and its derivatives. Antimicrobial Agents and Chemotherapy, 44(4), 983–988. [Link]

-

Hope, W. W., et al. (2004). Pharmacokinetics and Pharmacodynamics of a Novel Triazole, Isavuconazole: Mathematical Modeling, Importance of Tissue Concentrations, and Impact of Immune Status on Antifungal Effect. Antimicrobial Agents and Chemotherapy, 48(9), 3325–3334. [Link]

-

Ghannoum, M. A., et al. (2000). Interspecies Comparison of Pharmacokinetics of the Novel Triazole Antifungal Agent SYN-2869 and Its Derivatives. Antimicrobial Agents and Chemotherapy, 44(4), 983-988. [Link]

-

Notario, D., et al. (2023). Analytical method development and validation for the determination of triazole antifungals in biological matrices. ResearchGate. [Link]

-

Ferreira, A., et al. (2023). A Systematic Review on the Toxicology of European Union-Approved Triazole Fungicides in Cell Lines and Mammalian Models. MDPI. [Link]

-

Agilent Technologies. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. [Link]

-

Kim, H., et al. (2013). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 57(7), 3141–3145. [Link]

-

De Nardi, S., et al. (2015). A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma: First Results in Leukaemic Patients. Walsh Medical Media. [Link]

-

Duke University. Preclinical Regulatory Requirements. Social Science Research Institute. [Link]

-

S, S., et al. (2001). High-performance liquid chromatographic analysis of new triazole antifungal agent SYN-2869 and its derivatives in plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 752(1), 115-121. [Link]

-

Infinix Bio. Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide. [Link]

-

De Smidt, O., et al. (2022). Regulatory guidelines and preclinical tools to study the biodistribution of RNA therapeutics. Molecular Therapy - Nucleic Acids, 28, 649-661. [Link]

-

U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

-

PPD. Preclinical Studies in Drug Development. [Link]

-

Tyl, J., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. MDPI. [Link]

-

ResearchGate. Schematic of rat pharmacokinetic study design to investigate the effect... [Link]

-

NIH. Murine Pharmacokinetic Studies. [Link]

Sources

- 1. Interspecies comparison of pharmacokinetics of the novel triazole antifungal agent SYN-2869 and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 4. Interspecies Comparison of Pharmacokinetics of the Novel Triazole Antifungal Agent SYN-2869 and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. High-performance liquid chromatographic analysis of new triazole antifungal agent SYN-2869 and its derivatives in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 10. infinixbio.com [infinixbio.com]

Molecular Weight, Exact Mass, and Pharmacophore Profiling of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate

Executive Summary

Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate is a critical intermediate and pharmacophore building block in the rational design of azole-class therapeutics and agrochemicals. Featuring a 1,2,4-triazole core and a chiral 2-methylpropanoate side chain, this molecule serves as a fundamental precursor for synthesizing inhibitors of lanosterol 14α-demethylase (CYP51). This whitepaper provides an in-depth technical analysis of its physicochemical properties, exact mass calculations, mechanistic role in drug design, and self-validating protocols for both its synthesis and analytical characterization.

Structural & Physicochemical Profiling

Accurate mass determination and physicochemical profiling are the first steps in validating synthetic intermediates. The target compound consists of a propanoate backbone, a methyl ester, a methyl branch at the C2 position, and a 1,2,4-triazole ring at the C3 position.

Mass and Isotopic Calculations

The molecular formula is C₇H₁₁N₃O₂ . The precise calculation of its monoisotopic exact mass is critical for High-Resolution Mass Spectrometry (HRMS) workflows:

-

Carbon (C₇): 7 × 12.000000 = 84.000000 Da

-

Hydrogen (H₁₁): 11 × 1.007825 = 11.086075 Da

-

Nitrogen (N₃): 3 × 14.003074 = 42.009222 Da

-

Oxygen (O₂): 2 × 15.994915 = 31.989830 Da

-

Total Monoisotopic Exact Mass: 169.0851 Da

In positive electrospray ionization (ESI+), the protonated precursor ion [M+H]+ is observed at 170.0924 Da (addition of a proton at 1.007276 Da).

Quantitative Data Summary

| Physicochemical Property | Value |

| IUPAC Name | Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate |

| Molecular Formula | C₇H₁₁N₃O₂ |

| Molecular Weight (Average) | 169.18 g/mol |

| Monoisotopic Exact Mass | 169.0851 Da |

| [M+H]+ Precursor Ion | 170.0924 Da |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 (N2, N4, Ester Oxygens) |

| Rotatable Bonds | 4 |

Mechanistic Role in Pharmacophore Design

The structural architecture of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate is not accidental; it is highly optimized for interacting with cytochrome P450 enzymes.

Azole derivatives inhibit fungal lanosterol 14α-demethylase (CYP51) by directly coordinating the heme iron within the enzyme's active site[1]. The unhindered nitrogen (N4) of the 1,2,4-triazole ring acts as a strong Lewis base, binding to the ferric iron of the heme group and displacing the native oxygen substrate.

Furthermore, the chiral center at the C2 position of the propanoate chain acts as a steric director. Conformational changes in the B′ helix and F-G loop regions are induced upon ligand binding in human and fungal CYP51[2]. The methyl group restricts the rotational freedom of the ester moiety, forcing the molecule into a bioactive conformation that perfectly aligns the tail group with hydrophobic residues (such as Tyr118 and His377) in the narrow access channel of the CYP51 active site.

Synthetic Methodology & Regioselectivity

The synthesis of this intermediate relies on the nucleophilic substitution (N-alkylation) of 1H-1,2,4-triazole.

Causality in Reagent Selection

-

Base Selection: Potassium carbonate (K₂CO₃) is chosen over stronger bases like sodium hydroxide (NaOH). The mild basicity of K₂CO₃ (pKa ~10.3) is perfectly calibrated to deprotonate the triazole ring (pKa ~10.0) without triggering the competitive saponification (hydrolysis) of the methyl ester.

-

Solvent Selection: N,N-Dimethylformamide (DMF) is used because, as a polar aprotic solvent, it leaves the nucleophilic triazolide anion unsolvated and highly reactive, driving the SN2 displacement of the bromide[3].

Step-by-Step Synthetic Protocol (Self-Validating)

-

Preparation: Charge a dry, argon-purged round-bottom flask with 1H-1,2,4-triazole (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in DMF (0.5 M concentration).

-

Activation: Stir the suspension at room temperature for 30 minutes to ensure complete formation of the triazolide anion.

-

Alkylation: Add methyl 3-bromo-2-methylpropanoate (1.1 eq) dropwise over 15 minutes. Heat the reaction mixture to 80°C.

-

Self-Validation (In-Process Control): After 4 hours, perform Thin-Layer Chromatography (TLC) using Ethyl Acetate:Hexane (1:1). The disappearance of the bromide starting material confirms reaction completion.

-

Workup: Quench the reaction with distilled water and extract three times with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: The alkylation of 1,2,4-triazole predominantly yields the N1-isomer due to thermodynamic stability, but ~10-15% of the N4-isomer is formed[3]. Separate the regioisomers via silica gel flash chromatography to isolate the pure N1-alkylated target.

Caption: Synthetic workflow and regioselectivity for the base-catalyzed N-alkylation of 1,2,4-triazole.

Analytical Validation & High-Resolution Mass Spectrometry (HRMS)

To confirm the exact mass and structural integrity of the synthesized compound, an LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) protocol must be employed.

Causality in Method Design

-

Mobile Phase Additive: 0.1% Formic acid is added to both water and acetonitrile. This lowers the pH, ensuring the basic triazole nitrogens are fully protonated, which maximizes ionization efficiency and signal intensity for the [M+H]+ ion.

-

Gradient Elution: Starting at 5% organic modifier ensures adequate retention of the polar triazole moiety on the C18 column, while the gradual increase to 95% elutes the compound as a sharp, symmetrical peak.

Step-by-Step LC-MS Protocol (Self-Validating)

-

System Suitability (Self-Validation): Before analyzing the sample, inject a blank (methanol) followed by a known reference standard (e.g., fluconazole). Verify that the mass accuracy of the standard is within < 5 ppm error and the retention time is stable.

-

Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade methanol. Dilute 1:100 in Mobile Phase A (0.1% Formic acid in water).

-

Chromatography: Inject 2 µL onto a C18 column (1.7 µm, 2.1 x 50 mm) at a flow rate of 0.4 mL/min. Run a linear gradient from 5% to 95% Mobile Phase B (0.1% Formic acid in Acetonitrile) over 5 minutes.

-

Mass Spectrometry: Operate the QTOF in positive ESI mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

-

Data Analysis: Extract the chromatogram for the theoretical [M+H]+ exact mass of 170.0924 Da .

MS/MS Fragmentation Pathway

Subjecting the precursor ion to collision-induced dissociation (CID) yields a predictable fragmentation pattern that confirms the molecular structure.

Caption: Proposed ESI-MS/MS fragmentation pathway for the [M+H]+ precursor ion.

References

-

Title: Simple and Efficient Synthesis of Racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid, a New Derivative of β-(1,2,4-Triazol-1-yl)alanine Source: PMC - NIH URL: [Link]

-

Title: Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals Source: PLOS One URL: [Link]

-

Title: Structural Basis of Human CYP51 Inhibition by Antifungal Azoles Source: Academia.edu URL: [Link]

Sources

- 1. Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals | PLOS One [journals.plos.org]

- 2. academia.edu [academia.edu]

- 3. Simple and Efficient Synthesis of Racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid, a New Derivative of β-(1,2,4-Triazol-1-yl)alanine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate via Aza-Michael Addition

Executive Summary & Strategic Importance

The functionalization of 1,2,4-triazoles is of paramount importance in medicinal chemistry and agrochemical development due to the triazole pharmacophore's unique ability to engage in robust hydrogen bonding and coordinate with metal centers. The target compound, methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate , serves as a highly versatile building block for synthesizing complex active pharmaceutical ingredients (APIs). This application note details a high-yielding, self-validating protocol for its synthesis via the aza-Michael addition of 1,2,4-triazole to methyl methacrylate, exploring the mechanistic causality and kinetic considerations that dictate the experimental design.

Scientific Integrity & Logic: Mechanistic Causality

The aza-Michael addition involves the nucleophilic attack of an amine (the Michael donor) onto an electron-deficient alkene (the Michael acceptor) . To ensure a successful transformation, several chemical principles must be balanced:

-

Substrate Reactivity & Steric Hindrance: Methyl methacrylate is a significantly less reactive Michael acceptor compared to unbranched acrylates (e.g., methyl acrylate). The α-methyl group introduces steric hindrance at the transition state and electronically deactivates the β-carbon via hyperconjugation. Consequently, while aza-Michael additions to simple acrylates can often proceed rapidly under solvent- and catalyst-free conditions , the addition to methacrylates requires thermal activation or basic catalysis to achieve practical reaction rates .

-

Catalyst Selection: 1,2,4-Triazole possesses a pKₐ of approximately 10.2. The introduction of a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, conjugate acid pKₐ ~13.5) facilitates the deprotonation of the triazole. The resulting triazolide anion is a vastly superior nucleophile compared to the neutral species, effectively overcoming the activation energy barrier imposed by the α-methyl group of the methacrylate.

-

Regioselectivity: 1,2,4-triazole exhibits tautomerism. Alkylation predominantly occurs at the N1 position. The N1-alkylation pathway is both kinetically and thermodynamically favored because it preserves the continuous aromatic sextet of the triazole ring, yielding exclusively the 1H-1,2,4-triazol-1-yl isomer.

Fig 1. Mechanistic pathway of the base-catalyzed aza-Michael addition.

Experimental Protocol: A Self-Validating System

This methodology is designed to be solvent-free during the reaction phase to maximize reactant concentration, thereby driving the third-order kinetics of the aza-Michael addition forward .

Materials Required

-

1H-1,2,4-Triazole (CAS: 288-88-0)

-

Methyl methacrylate (CAS: 80-62-6)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Ethyl acetate, Hexanes, Saturated aqueous NH₄Cl, Brine.

Step-by-Step Methodology

-

Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 1,2,4-triazole (1.00 g, 14.5 mmol, 1.0 equiv) under an inert nitrogen atmosphere.

-

Reactant Addition: Add methyl methacrylate (1.86 mL, 17.4 mmol, 1.2 equiv) via syringe. The methacrylate serves as both the Michael acceptor and the reaction medium. The slight 0.2 equiv excess compensates for potential evaporative losses and ensures complete consumption of the triazole.

-

Catalyst Initiation: Introduce DBU (0.22 mL, 1.45 mmol, 0.1 equiv) dropwise to the suspension.

-

Thermal Activation: Seal the flask and submerge it in a pre-heated oil bath at 80 °C. As the reaction progresses and the triazole reacts to form the highly soluble product, the mixture will transition from a cloudy suspension to a clear, homogeneous solution.

-

Reaction Monitoring (Validation): Stir the reaction at 80 °C for 24 hours. Validate reaction completion by Thin Layer Chromatography (TLC) using an eluent of EtOAc/Hexanes (1:1), visualized with UV light (254 nm) and KMnO₄ stain. The complete disappearance of the baseline triazole spot and the emergence of a new product spot (R_f ~ 0.4) confirms the endpoint.

-

Quenching & Extraction: Cool the mixture to ambient temperature. Dilute the crude oil with ethyl acetate (30 mL). Transfer to a separatory funnel and wash with saturated aqueous NH₄Cl (2 × 15 mL). Causality: The mildly acidic NH₄Cl selectively protonates and partitions the DBU catalyst into the aqueous layer without hydrolyzing the newly formed ester. Follow with a brine wash (15 mL).

-

Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue via flash column chromatography (silica gel, gradient elution from 20% to 50% EtOAc in hexanes) to afford methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate as a clear, colorless oil.

Fig 2. Experimental workflow for the base-catalyzed aza-Michael addition synthesis.

Data Presentation

Table 1: Reaction Optimization Parameters

| Parameter | Condition | Scientific Rationale |

| Temperature | 80 °C | Overcomes the high activation energy barrier caused by the sterically hindered α-methyl group of the methacrylate. |

| Catalyst | DBU (10 mol%) | Deprotonates 1,2,4-triazole to form the highly nucleophilic triazolide anion, accelerating C-N bond formation. |

| Solvent | Neat (Solvent-free) | Maximizes reactant concentration to drive the third-order reaction kinetics forward efficiently. |

| Stoichiometry | 1.2 equiv Methacrylate | Drives the equilibrium toward the product and compensates for minor evaporative losses during heating. |

Table 2: Expected Analytical Characterization Data

| Technique | Signal / Shift | Structural Assignment |

| ¹H NMR (CDCl₃) | δ 8.10 (s, 1H), 7.92 (s, 1H) | Triazole ring protons (C3-H, C5-H) confirming the 1H-isomer. |

| ¹H NMR (CDCl₃) | δ 4.45 (dd, 1H), 4.20 (dd, 1H) | Diastereotopic CH₂ protons adjacent to the triazole nitrogen. |

| ¹H NMR (CDCl₃) | δ 3.65 (s, 3H) | Methoxy protons (-OCH₃) of the ester group. |

| ¹H NMR (CDCl₃) | δ 3.05 (m, 1H) | Methine proton (-CH-) at the α-position. |

| ¹H NMR (CDCl₃) | δ 1.20 (d, 3H) | Methyl protons (-CH₃) split by the adjacent methine proton. |

| HRMS (ESI) | m/z 170.0924 | [M+H]⁺ calculated for C₇H₁₂N₃O₂⁺. |

References

-

Kodolitsch, K., Gobec, F., & Slugovc, C. (2020). Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. European Journal of Organic Chemistry, 2020(30), 4744-4749. URL:[Link]

Application Notes and Protocols for the Solubilization of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate in DMSO for In Vitro Cellular Assays

Abstract